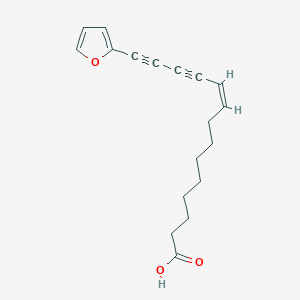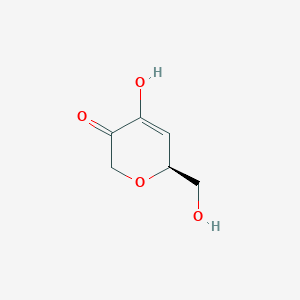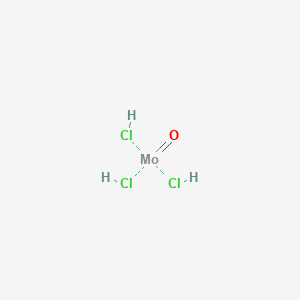
O=MoCl3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trichloridooxidomolybdenum is a molybdenum coordination entity.
Scientific Research Applications
MOF-Derived Carbon Materials : MoCl_3 is involved in the development of carbon materials derived from metal–organic frameworks (MOFs). These materials have applications in batteries, supercapacitors, electrocatalytic reactions, water treatment, and more. They are recognized for their excellent electron conductivity and high porosity (Yang et al., 2018).
Molybdenum Chemistry Precursor : MoCl_3(dme) is an essential precursor in molybdenum chemistry, particularly for compounds with triply bonded Mo-Mo structures. Its structural identity aids in creating more complex molybdenum-based compounds (Shaw et al., 2021).
MOFs for Industrial Applications : MOFs, where MoCl_3 could be a component, are gaining attention for industrial applications. These include gas adsorption and separation, catalysis, luminescent and corrosion protectants. The transition from laboratory research to industrial implementation is critical for MOFs (Silva et al., 2015).
Luminescent Materials for Sensing : MOFs, potentially incorporating MoCl_3, have been developed for sensing applications, particularly in detecting nitroaromatic compounds. This is important for security, environmental, and military purposes (Zhang et al., 2016).
Energy Storage and Conversion : Studies on MoO_3, a derivative of MoCl_3, show its application in solid-state batteries and display systems. MoO_3 films exhibit promising properties for lithium insertion, critical in energy storage technologies (Julien, 1992).
MOFs in Analytical Chemistry : MOFs, potentially derived from MoCl_3, are used in various stages of analytical chemistry, from sampling to chromatographic separation. Their high surface area, thermal stability, and structured cavities make them suitable for sensitive and selective detection applications (Gu et al., 2012).
MOFs with Exceptional Stability : Certain MOFs that may incorporate MoCl_3 demonstrate remarkable stability, useful in petrochemistry, catalysis, gas storage, and separation. The combination of strong bonds and ability to rearrange without altering connecting carboxylates contributes to this stability (Cavka et al., 2008).
properties
Product Name |
O=MoCl3 |
|---|---|
Molecular Formula |
Cl3H3MoO |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
oxomolybdenum;trihydrochloride |
InChI |
InChI=1S/3ClH.Mo.O/h3*1H;; |
InChI Key |
PMYHJUNDQXTBNU-UHFFFAOYSA-N |
Canonical SMILES |
O=[Mo].Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



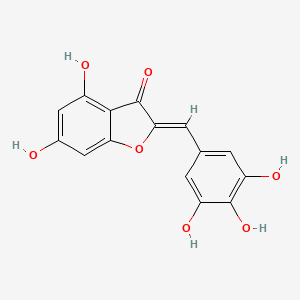
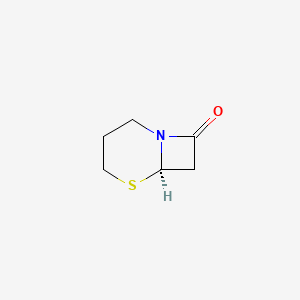
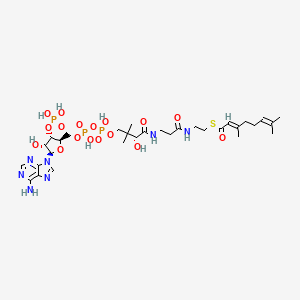


![1-S-[2-(1-sulfo-1H-indol-3-yl)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241633.png)

![(2R,3R,4R)-4-hydroxy-2-[(Z)-8-hydroxy-7-oxooct-2-enyl]-3-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentan-1-one](/img/structure/B1241639.png)

![[(1S,4S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl] furan-2-carboxylate](/img/structure/B1241644.png)
![3-[6-[[Cyclohexylmethyl(hydroxy)phosphoryl]methyl]morpholin-3-yl]benzoic acid](/img/structure/B1241646.png)
![(4E,11E)-11,15,16-trimethyl-18-(2-methylpropyl)-2,7-dioxa-19-azatetracyclo[11.7.0.01,17.06,8]icosa-4,11,14-triene-3,20-dione](/img/structure/B1241647.png)
